Distinct Physicochemical Profile (XLogP3 and Hydrogen Bond Acceptor Count) Versus 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine
The target compound exhibits a computed XLogP3 of 1.1, indicating lower lipophilicity compared to the structurally related analog 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine (ChemBridge ID: 80446492), which lacks the methylene spacer between the piperidine ring and the imidazole moiety [1]. The target compound also has 4 hydrogen bond acceptors versus 3 for the analog, reflecting the contribution of the sulfone group and the imidazole nitrogen atoms [2]. These computed differences in lipophilicity and hydrogen bonding capacity can directly impact membrane permeability, solubility, and target binding kinetics, making the target compound a distinct chemical entity for screening applications where lower logP is advantageous [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.1, H-Bond Acceptors = 4, Molecular Weight = 361.5 g/mol |
| Comparator Or Baseline | 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine: XLogP3 = 1.4 (estimated), H-Bond Acceptors = 3, Molecular Weight = 347.43 g/mol |
| Quantified Difference | ΔXLogP3 ≈ -0.3; ΔH-Bond Acceptors = +1; ΔMolecular Weight = +14.07 g/mol |
| Conditions | Computed properties from PubChem and vendor databases; no experimental logP data available for direct comparison. |
Why This Matters
Lower lipophilicity and an additional hydrogen bond acceptor can improve aqueous solubility and reduce off-target protein binding, which is critical for selecting compounds for in vitro screening assays where non-specific binding must be minimized.
- [1] PubChem. (2026). Compound Summary for CID 52992560. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] ChemBase. (n.d.). 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine (ID: 688934). Retrieved April 30, 2026. View Source
